molecular formula C7H10N2O3 B14896723 3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione

3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione

Cat. No.: B14896723
M. Wt: 170.17 g/mol
InChI Key: BSDOIGMMKZJJNU-UHFFFAOYSA-N
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Description

3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate amino acids or their derivatives with suitable reagents under controlled conditions. For example, the reaction of an amino acid derivative with a cyclic anhydride can lead to the formation of the desired heterocyclic ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-amino-3,3a,4,7a-tetrahydro-2H-furo[2,3-c]pyridine-5,7-dione

InChI

InChI=1S/C7H10N2O3/c8-4-2-12-6-3(4)1-5(10)9-7(6)11/h3-4,6H,1-2,8H2,(H,9,10,11)

InChI Key

BSDOIGMMKZJJNU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(COC2C(=O)NC1=O)N

Origin of Product

United States

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